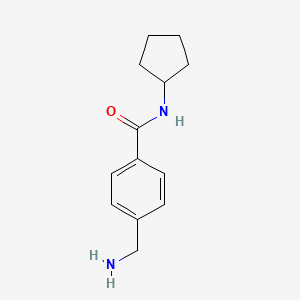![molecular formula C11H13NO4 B7460042 2-[(2-Methoxybenzoyl)-methylamino]acetic acid](/img/structure/B7460042.png)
2-[(2-Methoxybenzoyl)-methylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxybenzoyl)-methylamino]acetic acid, also known as glycine-N-(2-methoxybenzoyl)-N-(2-methoxy-phenyl)-methyl ester, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-[(2-Methoxybenzoyl)-methylamino]acetic acid is not fully understood. However, it has been proposed that the compound may exert its anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. It has also been suggested that the compound may protect against neuronal damage through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-Methoxybenzoyl)-methylamino]acetic acid can exert various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in lipopolysaccharide-stimulated macrophages. Additionally, the compound has been shown to protect against oxidative stress-induced neuronal damage in vitro. However, further studies are needed to fully elucidate the biochemical and physiological effects of 2-[(2-Methoxybenzoyl)-methylamino]acetic acid.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-Methoxybenzoyl)-methylamino]acetic acid in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the development of new drugs. However, one limitation of using the compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research of 2-[(2-Methoxybenzoyl)-methylamino]acetic acid. One direction is to further investigate the mechanism of action of the compound, particularly its effects on the NF-κB and Nrf2 pathways. Another direction is to study the compound's potential therapeutic applications in vivo, using animal models of inflammation and neurodegeneration. Additionally, further research is needed to optimize the synthesis method of the compound and to develop new formulations that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2-[(2-Methoxybenzoyl)-methylamino]acetic acid involves the esterification of glycine with 2-methoxybenzoyl chloride, followed by the reduction of the resulting ester with sodium borohydride. This process yields the desired product, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
2-[(2-Methoxybenzoyl)-methylamino]acetic acid has been studied for its potential therapeutic applications in various fields of research. It has been investigated as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, it has been studied for its potential neuroprotective effects, as it has been shown to protect against neuronal damage induced by oxidative stress.
Propriétés
IUPAC Name |
2-[(2-methoxybenzoyl)-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-10(13)14)11(15)8-5-3-4-6-9(8)16-2/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJIKMVPCMDDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxybenzoyl)-methylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chloro-2-fluorobenzoyl)amino]propanoic acid](/img/structure/B7459966.png)

![3-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]aniline](/img/structure/B7460000.png)
![1-[(6-Chloropyridin-3-yl)methyl]-2-methylbenzimidazole](/img/structure/B7460012.png)
![N-[3-[(3,5-dimethylbenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B7460020.png)
![(4-Aminopiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7460021.png)

![5-Chloro-2-[(4-fluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7460048.png)


![2-[[2-(1,2-Benzoxazol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7460064.png)
![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)

![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)